N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S2/c24-19(17-7-5-16(6-8-17)18-9-13-26-15-18)14-23-21(25)22(10-1-2-11-22)20-4-3-12-27-20/h3-9,12-13,15,19,24H,1-2,10-11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDWMJAYYUFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the thiophene and phenyl groups: This step may involve the use of Grignard reagents or organolithium compounds to introduce the thiophene and phenyl substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene and phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, hydrogen peroxide.
Reducing agents: LiAlH4, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound may be used in the development of new materials with specific properties. For example, its thiophene groups could contribute to the development of conductive polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyl and amide groups could form hydrogen bonds with target proteins, while the thiophene and phenyl groups may participate in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Comparisons:
Analysis:
- Aromatic Ring Arrangement: The target compound’s thiophene-phenyl-ethyl backbone may adopt conformations influenced by steric hindrance from the hydroxyethyl group. In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits a smaller dihedral angle (8.50–13.53°) between its benzene and thiophene rings, favoring planar stacking for weak intermolecular interactions .
- Compound 32 () shares the cyclopentane-carboxamide motif but incorporates an azetidine-amino-benzamide tail, enhancing polarity and hydrogen-bond donor capacity .
Physicochemical and Crystallographic Properties
Key Comparisons:
- Melting Points: N-(2-Nitrophenyl)thiophene-2-carboxamide: 397 K . Target Compound: Not reported, but cyclopentane-containing analogs (e.g., Compound 32) typically exhibit higher melting points due to rigid carbocyclic systems.
- Crystal Packing: N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions and S(6) ring motifs .
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.4 g/mol. The structure features a cyclopentanecarboxamide backbone linked to a hydroxyethyl group and thiophene rings, contributing to its unique chemical properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. The presence of the thiophene moiety enhances binding affinity through hydrophobic interactions.
- Receptor Modulation : It may act on various receptors, either as an agonist or antagonist, influencing cellular signaling pathways.
- Covalent Bond Formation : The structural features allow for covalent interactions with biological macromolecules, which can lead to prolonged effects within the biological system.
Biological Activity and Therapeutic Potential
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Compounds featuring thiophene rings have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also have similar effects.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly through the inhibition of specific kinases involved in cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of thiophene derivatives, it was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 2: Anticancer Properties
A recent study evaluated the anticancer potential of related compounds in vitro. The results indicated that certain analogs were effective in inhibiting the growth of various cancer cell lines through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
